

A Technical Guide to the Isotopic Purity and Enrichment of 2-Bromopropane-d7

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Compound of Interest

Compound Name: 2-Bromopropane-d7

Cat. No.: B113470

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of **2-Bromopropane-d7** (Isotope Labeled Isopropyl Bromide). This deuterated compound is a valuable tool in various scientific disciplines, including drug metabolism studies, mechanistic investigations, and as an internal standard in mass spectrometry-based applications. Understanding its isotopic characteristics is crucial for the accurate interpretation of experimental results.

Isotopic Purity and Enrichment Data

The isotopic purity of commercially available **2-Bromopropane-d7** is typically high, with manufacturers reporting values around 98-99 atom % D.^{[1][2][3]} This signifies that the vast majority of the hydrogen atoms in the molecule have been replaced with deuterium. The chemical purity is also generally high, often exceeding 98%.^[1]

For clarity, the following table summarizes the key specifications for commercially available **2-Bromopropane-d7**:

Parameter	Typical Value	Reference
Isotopic Purity (atom % D)	98 - 99%	[1] [2] [3]
Chemical Purity	≥ 98%	[1]
Molecular Formula	C ₃ D ₇ Br	[4]
Molecular Weight	~130.03 g/mol	[4]
CAS Number	39091-63-9	[4]

It is important to understand the distinction between isotopic enrichment and the abundance of specific isotopologues. An atom % D of 98% does not mean that 98% of the molecules are the fully deuterated d₇ species. Due to the statistical nature of the deuteration process, a sample will contain a distribution of isotopologues (d₀ to d₇). The high atom % D, however, indicates that the d₇ isotopologue is by far the most abundant species.

Experimental Protocols

Synthesis of 2-Bromopropane-d₇

The synthesis of **2-Bromopropane-d₇** is analogous to the preparation of its non-deuterated counterpart, typically involving the nucleophilic substitution of the hydroxyl group in isopropanol with a bromide ion.[\[5\]](#)[\[6\]](#) The most common laboratory-scale synthesis utilizes isopropanol-d₈ as the starting material and hydrobromic acid as the brominating agent.

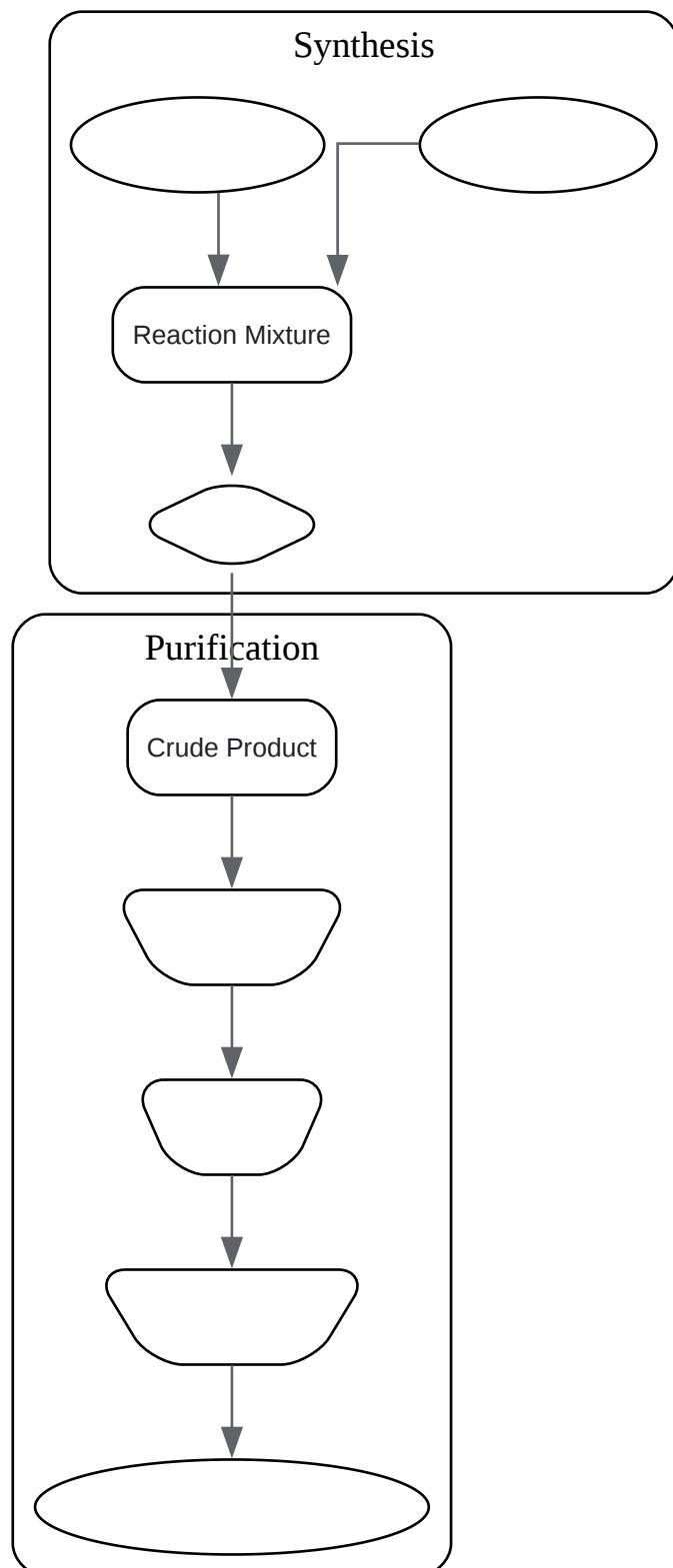
Materials:

- Isopropanol-d₈ (perdeuterated isopropanol)
- Hydrobromic acid (HBr, 48% aqueous solution)
- Concentrated sulfuric acid (H₂SO₄)
- Anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄)
- Sodium bicarbonate (NaHCO₃) solution, saturated
- Deuterated water (D₂O)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add isopropanol-d8.
- Addition of Acids: Slowly add hydrobromic acid to the stirred isopropanol-d8. Following this, carefully add concentrated sulfuric acid dropwise. The addition of sulfuric acid is exothermic and should be performed in an ice bath to control the temperature.
- Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by gas chromatography (GC) by taking small aliquots from the reaction mixture.
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. The lower layer, containing the crude **2-Bromopropane-d7**, is separated.
- Washing: Wash the organic layer sequentially with cold deuterated water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with cold deuterated water again.
- Drying: Dry the crude **2-Bromopropane-d7** over anhydrous calcium chloride or sodium sulfate.
- Purification: Purify the dried product by fractional distillation. Collect the fraction boiling at approximately 59-61 °C.[\[5\]](#)

A schematic for the synthesis and purification workflow is provided below.



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Caption: Synthesis and Purification Workflow for **2-Bromopropane-d7**.

Analysis of Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment of **2-Bromopropane-d7** is typically achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the isotopic distribution of **2-Bromopropane-d7**. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides information about the mass-to-charge ratio of the molecule and its fragments.

Protocol:

- **Sample Preparation:** Prepare a dilute solution of the purified **2-Bromopropane-d7** in a suitable volatile solvent (e.g., dichloromethane or hexane).
- **GC Conditions:**
 - Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 100 °C at 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- **MS Conditions:**
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 30 to 150.
- **Data Analysis:** The mass spectrum of **2-Bromopropane-d7** will exhibit a characteristic molecular ion cluster. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as two peaks separated by two mass units.^[7] For the fully deuterated species (C₃D₇Br), these peaks will be at m/z 130 (for ⁷⁹Br) and 132 (for ⁸¹Br). By

analyzing the relative intensities of the ion clusters corresponding to different isotopologues (d0 to d7), the isotopic distribution and the overall isotopic enrichment can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the molecule and the extent of deuteration at specific sites. Both ^1H and ^2H NMR can be utilized.

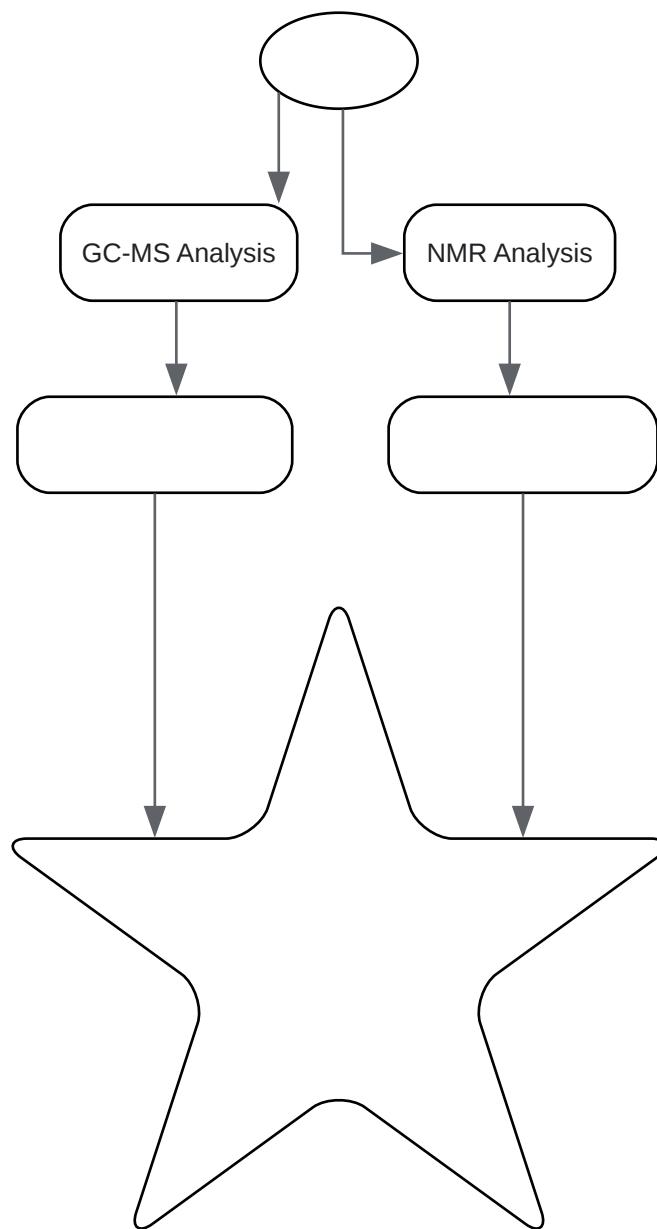
^1H NMR Protocol:

- Sample Preparation: Dissolve a small amount of the **2-Bromopropane-d7** sample in a deuterated solvent that does not contain residual proton signals in the region of interest (e.g., chloroform-d, CDCl_3).
- Acquisition: Acquire a standard ^1H NMR spectrum.
- Data Analysis: In a highly enriched **2-Bromopropane-d7** sample, the proton signals should be significantly attenuated. The presence of any residual proton signals corresponding to the methyl (CH_3) and methine (CH) groups of the non-deuterated compound would indicate incomplete deuteration.^[8] Quantitative ^1H NMR, using an internal standard, can be used to determine the amount of residual non-deuterated and partially deuterated species.

^2H NMR Protocol:

- Sample Preparation: Dissolve the sample in a protonated solvent (e.g., CHCl_3).
- Acquisition: Acquire a ^2H NMR spectrum.
- Data Analysis: The ^2H NMR spectrum will show signals corresponding to the deuterium atoms at the methyl (CD_3) and methine (CD) positions. The relative integration of these signals can confirm the deuteration pattern and provide a measure of the isotopic enrichment at each site.

The following diagram illustrates the analytical workflow for assessing the isotopic purity of **2-Bromopropane-d7**.



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Caption: Analytical Workflow for Isotopic Purity Assessment.

Conclusion

The isotopic purity and enrichment of **2-Bromopropane-d7** are critical parameters that directly impact its application in sensitive analytical and research settings. Through well-defined synthetic and purification protocols, it is possible to obtain highly enriched material. A combination of GC-MS and NMR spectroscopy provides a robust analytical framework for the

comprehensive characterization of its isotopic composition. This guide provides the necessary technical information for researchers, scientists, and drug development professionals to confidently utilize **2-Bromopropane-d7** in their work.

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